molecular formula C22H22N4 B11299166 N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11299166
M. Wt: 342.4 g/mol
InChI Key: NUAKHSBRNNNZTP-UHFFFAOYSA-N
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Description

N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized for their versatile biological activities and potential as therapeutic agents . The core pyrazolo[1,5-a]pyrimidine structure is a notable scaffold in the development of potent protein kinase inhibitors (PKIs) , playing a critical role in targeted therapy research . Protein kinases are key regulators in cellular signalling pathways, and their dysregulation is a hallmark of various diseases, including cancer . Compounds within this class have been investigated for their ability to inhibit a range of kinases, such as CK2, EGFR, B-Raf, and MEK, which are relevant in oncology research for conditions like non-small cell lung cancer and melanoma . The structural features of this compound, including specific substitutions at the 2, 3, 5, and 7 positions of the fused bicyclic system, are crucial for fine-tuning its electronic properties, lipophilicity, and binding affinity to specific protein targets . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-15-9-11-19(12-10-15)21-17(3)22-24-16(2)13-20(26(22)25-21)23-14-18-7-5-4-6-8-18/h4-13,23H,14H2,1-3H3

InChI Key

NUAKHSBRNNNZTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazole with β-Ketoester

The aminopyrazole precursor, 3-amino-4-(4-methylphenyl)-5-methylpyrazole , is condensed with methyl 3-oxobutyrate under refluxing ethanol to yield 3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one . This reaction proceeds via nucleophilic attack of the aminopyrazole’s NH group on the β-ketoester’s carbonyl carbon, followed by cyclodehydration. The regioselectivity of the reaction ensures that the 4-methylphenyl group from the aminopyrazole occupies the 2-position of the pyrazolo[1,5-a]pyrimidine, while the β-ketoester’s methyl group directs the 5-methyl substitution.

Optimization Insights :

  • Solvent : Ethanol or acetic acid improves solubility and reaction efficiency.

  • Temperature : Reflux conditions (78–110°C) are critical for complete cyclization.

  • Catalyst : Acidic conditions (e.g., HCl) accelerate dehydration but may require neutralization post-reaction.

Characterization of the Pyrazolo[1,5-a]Pyrimidin-7(4H)-one Intermediate

The intermediate 3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is characterized by:

  • 1H NMR : A singlet at δ 12.16 ppm (NH), aromatic protons between δ 7.30–7.73 ppm, and methyl groups at δ 2.32 ppm.

  • 13C NMR : Peaks at δ 155.9 (C7), 151.0 (C3), and 13.1 ppm (CH3).

  • Mass Spectrometry : A molecular ion peak at m/z 302 [M + H]+.

Functionalization at Position 7

The 7-oxo group of the pyrazolo[1,5-a]pyrimidin-7(4H)-one is replaced with a benzylamine moiety via a two-step process: chlorination followed by nucleophilic substitution.

Chlorination Using POCl3

The 7-oxo intermediate is treated with phosphorus oxychloride (POCl3) and tetramethylammonium chloride (TMAC) under reflux to yield 7-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine .

Reaction Conditions :

  • POCl3 Excess : 5–10 equivalents ensure complete conversion.

  • TMAC Role : Acts as a chloride ion source, enhancing chlorination efficiency.

  • Temperature : Reflux (80–100°C) for 4–6 hours.

Nucleophilic Substitution with Benzylamine

The 7-chloro intermediate reacts with benzylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the final product.

Mechanistic Details :

  • Base : Triethylamine neutralizes HCl, shifting equilibrium toward substitution.

  • Solvent : Polar aprotic solvents (THF, DCM) favor SNAr mechanisms.

  • Yield : Typically 60–85% after purification via column chromatography.

Structural Characterization and Analytical Data

Spectroscopic Analysis of the Final Product

  • 1H NMR :

    • Aromatic protons: δ 7.20–7.65 ppm (multiplet, 9H from benzyl and 4-methylphenyl).

    • N-Benzyl CH2: δ 4.45 ppm (singlet).

    • Methyl groups: δ 2.25–2.40 ppm (singlets).

  • 13C NMR :

    • Quaternary carbons: δ 155.9 (C7), 138.8 (C2).

    • Benzyl carbons: δ 58.4 (CH2), 128.0–133.2 (aromatic).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 412.2132 [M + H]+ (calculated for C25H25N5).

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the planar pyrazolo[1,5-a]pyrimidine core and substituent orientations. For example, bond lengths of 1.23 Å (C=O) and 1.35 Å (C-N) align with tautomeric stabilization.

Alternative Synthetic Routes

Sodium Salt-Mediated Cyclization

5-Aminopyrazoles react with sodium salts of (hydroxymethylene)cycloalkanones in DMF to form pyrazolo[1,5-a]pyrimidines. While less common for this compound, this method offers regiocontrol for derivatives with bulkier substituents.

Multi-Step Halogenation and Coupling

Aryl halide intermediates (e.g., 7-bromo derivatives) undergo Suzuki-Miyaura couplings to introduce aryl groups, though this is more relevant for analogs with complex substituents.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing tautomers or side products may arise if reaction conditions deviate. Key mitigations include:

  • Stoichiometric Control : Excess β-ketoester (1.2–1.5 equivalents) minimizes aminopyrazole dimerization.

  • Catalytic Acid : p-Toluenesulfonic acid (pTSA) enhances cyclization kinetics.

Purity and Yield Enhancements

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) resolves chlorination byproducts.

  • Recrystallization : Ethanol/water mixtures improve crystal purity .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown promising results in inhibiting tumor cell proliferation. Preliminary studies indicate that it may modulate signaling pathways involved in cell growth and survival, particularly through the inhibition of the mTORC1 pathway.

Case Studies:

  • In vitro Studies: A study demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were determined as follows:
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit antimicrobial activity against various bacterial strains. This property is particularly relevant for developing new antibiotics in response to rising antibiotic resistance.

Applications:

  • Inhibition of Mycobacterial ATP Synthase: Similar compounds have been identified as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. Modeling studies suggest binding between specific subunits of the enzyme, leading to reduced ATP levels and bacterial viability .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Other Therapeutic Uses

This compound has also been explored for additional therapeutic applications:

  • Viral Infections: Some studies indicate its utility in treating viral infections due to its ability to interfere with viral replication mechanisms.
  • Duchenne Muscular Dystrophy: It has been suggested as a potential treatment option for genetic disorders like Duchenne muscular dystrophy by inducing apoptosis in affected muscle cells .

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of signaling cascades that regulate cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Pyrazolo[1,5-a]pyrimidines exhibit structure–activity relationships (SAR) highly dependent on substituents at positions 3, 5, and N7:

  • 3-Position : A 4-fluorophenyl group at C3 enhances antimycobacterial activity. For example, compound 32 (3,5-bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)) showed potent M. tuberculosis inhibition (IC₅₀ < 0.1 µM) . In contrast, the target compound’s 2-(4-methylphenyl) group may reduce potency due to the absence of electronegative fluorine.
  • 5-Position : Bulky substituents like 4-isopropylphenyl (compound 35 ) improve microsomal stability but may reduce solubility . The target’s 5-methyl group balances lipophilicity and metabolic stability.
  • N7-Substituent : Pyridin-2-ylmethyl derivatives (e.g., 32–35 ) show strong activity, while benzyl groups (as in the target compound) may alter binding kinetics or off-target effects like hERG channel inhibition .

Data Table: Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ID 3-Position 5-Position N7-Substituent Molecular Weight M. tb IC₅₀ (µM) hERG IC₅₀ (µM) Microsomal Stability (% remaining)
Target Compound 2-(4-methylphenyl) 3,5-dimethyl Benzyl ~370 (est.) Not reported Unknown Not reported
32 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl 455.4 <0.1 >30 85 (mouse), 78 (human)
33 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl 437.5 0.2 15 70 (mouse), 65 (human)
35 4-Fluorophenyl 4-Isopropylphenyl Pyridin-2-ylmethyl 479.6 0.5 >30 90 (mouse), 88 (human)
14 4-Methylphenyl tert-Butyl Cyclopentyl 348.5 Not tested Not tested 95 (mouse)
22 3,4-Dimethoxyphenyl 3,5-dimethyl 4-Chlorophenyl 408.9 Not reported Unknown Not reported

Biological Activity

N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 1203396-12-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and autophagy modulation. This article aims to provide a detailed overview of its biological activity based on diverse sources.

PropertyValue
Molecular FormulaC22H22N4
Molecular Weight342.4 g/mol
CAS Number1203396-12-6

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study focusing on related compounds found that certain derivatives showed submicromolar antiproliferative activity and good metabolic stability. These compounds were shown to reduce mTORC1 activity and enhance autophagy at basal levels, suggesting a potential mechanism for their anticancer effects .

The modulation of autophagy appears to be a critical aspect of the compound's activity. By disrupting autophagic flux and interfering with mTORC1 reactivation, these compounds can lead to the accumulation of LC3-II, which is indicative of impaired autophagic degradation. This mechanism may offer a novel approach to cancer treatment by promoting cell death in cancerous cells while sparing normal cells .

Case Studies

Case Study 1: Antiproliferative Activity
In a study involving MIA PaCa-2 pancreatic cancer cells, the compound demonstrated potent antiproliferative effects with IC50 values in the low micromolar range. The results indicated that the compound could serve as a promising candidate for further development as an anticancer agent due to its ability to modulate autophagy and inhibit key signaling pathways associated with cancer progression .

Case Study 2: Autophagy Modulation
Another research effort highlighted the role of this compound in enhancing autophagic processes. The study reported that compounds within this class could disrupt normal autophagic flux, leading to increased accumulation of autophagosomes, which is critical in the context of cancer therapy where autophagy can have dual roles—either promoting survival or leading to cell death depending on the context .

Comparative Biological Activity

To provide further insight into the biological activities associated with this compound and its analogs, a comparative analysis is presented below:

Compound NameAntiproliferative ActivityAutophagy Modulation
This compoundSubmicromolarYes
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesSubmicromolarYes
Other Pyrazolo[1,5-a]pyrimidine DerivativesVariesVaries

Q & A

Q. Advanced SAR Analysis

  • C3 Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance mycobacterial ATP synthase inhibition by improving target binding affinity .
  • C5 Substituents : Bulky aryl/heteroaryl groups (e.g., 4-methylphenyl) increase metabolic stability in liver microsomes but may reduce solubility .
    Methodological Approach :
  • Systematic Substitution : Synthesize analogues with controlled variations (e.g., halogenation, alkylation) .
  • Computational Modeling : DFT calculations to predict electronic effects and docking studies (e.g., AutoDock Vina) to map binding interactions .
  • In Vitro Validation : MIC assays against M. tuberculosis or enzyme inhibition assays (IC50 determination) .

How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Advanced Data Contradiction Analysis
Discrepancies often arise due to:

  • Pharmacokinetic Factors : Poor solubility or rapid hepatic metabolism (e.g., CYP450-mediated degradation) .
  • Off-Target Effects : hERG channel inhibition (cardiotoxicity) observed in vitro but not always predictive of in vivo outcomes .
    Resolution Strategies :
  • Metabolic Stability Assays : Mouse/human liver microsomes to identify unstable metabolites .
  • Formulation Optimization : Use of solubilizing agents (e.g., PEG400) or prodrug strategies .
  • Orthogonal Assays : Validate target engagement via SPR or ITC to confirm binding specificity .

What methods are recommended for toxicity profiling of pyrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced Toxicology

  • hERG Inhibition : Patch-clamp electrophysiology or FLIPR assays to assess cardiac risk .
  • Hepatotoxicity : ALT/AST release assays in HepG2 cells .
  • Genotoxicity : Ames test for mutagenicity .
    In Vivo Models :
  • Acute toxicity studies in rodents (LD50 determination) .
  • Chronic dosing to monitor organ-specific toxicity (histopathology) .

How to address low yield in regioselective synthesis of pyrazolo[1,5-a]pyrimidines?

Advanced Synthetic Optimization
Low yield often stems from competing reaction pathways. Solutions include:

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions .
  • Temperature Control : Stepwise heating (e.g., 60°C for cyclization, room temperature for coupling) .
    Validation : Monitor reaction progress via TLC or LC-MS .

What mechanistic studies are critical for validating enzyme inhibition claims?

Q. Advanced Mechanistic Research

  • Enzyme Kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Structural Biology : Co-crystallization with target enzymes (e.g., mycobacterial ATP synthase) to identify binding motifs .
  • Mutagenesis : Site-directed mutagenesis of suspected binding residues (e.g., ATP-binding pocket mutations) .

How to validate crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced Characterization

  • Data Collection : Use synchrotron radiation for high-resolution diffraction (≤ 0.8 Å) .
  • Refinement : Software suites like Olex2 or SHELXL for anisotropic displacement parameters .
  • Validation Tools : CheckCIF/PLATON for geometry outliers and R-factor convergence .

What strategies mitigate discrepancies in biological replicate assays?

Q. Advanced Data Reproducibility

  • Standardized Protocols : Fixed cell density, passage number, and assay timing .
  • Internal Controls : Include reference inhibitors (e.g., bedaquiline for ATP synthase assays) .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.